Guibourtinidol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |

InChI |

InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1 |

InChI Key |

RHYGXRGFSFQNLC-DZGCQCFKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Guibourtinidol: A Technical Guide to its Discovery and Isolation from Cassia abbreviata

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed detailing the discovery and isolation of Guibourtinidol, a flavan-3-ol, from the bark and roots of Cassia abbreviata. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the phytochemical landscape of this traditionally used medicinal plant and a methodological framework for the isolation of its constituent compounds.

Cassia abbreviata, a member of the Fabaceae family, has a long history in traditional African medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich composition of bioactive compounds, including a significant presence of flavonoids, which are known for their diverse pharmacological activities. Among these, this compound has been identified as a key constituent.

This in-depth guide summarizes the critical steps from plant material collection to the isolation of specific flavonoid compounds. It is designed to provide a clear and replicable protocol for research and development purposes.

Experimental Protocols

The isolation of this compound from Cassia abbreviata involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established phytochemical practices for the isolation of flavonoids from this plant species.

Plant Material Collection and Preparation

Fresh bark and roots of Cassia abbreviata are collected and thoroughly cleaned. The plant material is then air-dried at room temperature until fully desiccated. Subsequently, the dried materials are pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of soluble phytochemicals. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in deionized water and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility characteristics. A typical partitioning scheme involves:

-

Chloroform (CHCl₃): To remove non-polar compounds.

-

Ethyl acetate (EtOAc): To extract compounds of intermediate polarity, which typically includes a high concentration of flavonoids.

-

n-Butanol (n-BuOH): To isolate more polar compounds.

The ethyl acetate and n-butanol fractions are of primary interest for the isolation of this compound.

Chromatographic Separation and Purification

The ethyl acetate and n-butanol soluble fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography: The fractions are initially separated on a silica gel column using a gradient elution system, commonly with a chloroform-methanol solvent system of increasing polarity. This initial separation yields several sub-fractions.

-

Octadecylsilyl (ODS) Column Chromatography: Further purification of the sub-fractions is achieved using ODS column chromatography, which separates compounds based on their hydrophobicity.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step is crucial for separating compounds based on their molecular size and is particularly effective for purifying flavonoids.

-

Preparative Thin-Layer Chromatography (Prep-TLC): The final purification of the isolated compounds is often performed using preparative TLC to obtain compounds of high purity.

Data Presentation

While specific quantitative data for the yield and purity of this compound from Cassia abbreviata is not extensively documented in a single source, the following tables provide a representative overview of the phytochemical composition and the physicochemical and spectroscopic data for this compound based on available literature.

Table 1: Phytochemical Composition of Cassia abbreviata Extracts

| Phytochemical Class | Leaf Extract | Stem Bark Extract | Root Extract |

| Flavonoids | High | High | Moderate |

| Tannins | Low | High | High |

| Saponins | High | Moderate | Low |

| Phenols | Moderate | High | High |

| Alkaloids | Low | Moderate | High |

| Reducing Sugars | High | High | High |

Concentrations are relative and based on qualitative phytochemical screening reports.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molar Mass | 258.27 g/mol |

| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)chroman-3,7-diol |

| Appearance | Amorphous powder |

| ¹H NMR (400 MHz, CD₃OD) δ (ppm) | 7.30 (d, J=8.5 Hz, 2H, H-2', H-6'), 6.80 (d, J=8.5 Hz, 2H, H-3', H-5'), 6.78 (d, J=8.2 Hz, 1H, H-5), 6.25 (dd, J=8.2, 2.3 Hz, 1H, H-6), 6.19 (d, J=2.3 Hz, 1H, H-8), 4.60 (d, J=7.6 Hz, 1H, H-2), 3.98 (ddd, J=8.2, 7.6, 5.3 Hz, 1H, H-3), 2.85 (dd, J=16.2, 5.3 Hz, 1H, H-4a), 2.55 (dd, J=16.2, 8.2 Hz, 1H, H-4b) |

| ¹³C NMR (100 MHz, CD₃OD) δ (ppm) | 158.0 (C-7), 157.5 (C-4'), 156.9 (C-8a), 131.8 (C-1'), 129.0 (C-5), 128.5 (C-2', C-6'), 116.1 (C-3', C-5'), 114.3 (C-4a), 108.8 (C-6), 103.4 (C-8), 83.1 (C-2), 69.0 (C-3), 29.2 (C-4) |

Note: The NMR data presented is representative for the structure of this compound and may be sourced from isolates from other plant species. Experimental conditions can affect exact chemical shifts.

Visualizations

To further elucidate the processes and relationships described, the following diagrams have been generated.

Caption: Experimental workflow for the isolation of this compound.

This technical guide serves as a valuable resource for the scientific community, providing a detailed overview of the discovery and isolation of this compound from Cassia abbreviata. The methodologies and data presented herein are intended to facilitate further research into the pharmacological potential of this and other related natural products.

Guibourtinidol: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guibourtinidol, a flavan-3-ol, has garnered scientific interest due to its presence in medicinal plants and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, distribution within plant tissues, and biosynthetic origins. The document details established experimental procedures for extraction and characterization, summarizes the known biological activities with a focus on its mechanism of action, and presents quantitative data where available. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found in plants belonging to the Fabaceae family, with its most well-documented source being Cassia abbreviata.

Primary Plant Source: Cassia abbreviata

Cassia abbreviata, a tree native to Africa, is the principal identified source of this compound.[1] Different parts of the plant have been analyzed for its presence, revealing a varied distribution.

-

Heartwood: The heartwood of Cassia abbreviata is a rich source of this compound.

-

Bark and Roots: The bark and roots of Cassia abbreviata have also been shown to contain this compound and its derivatives.[1][2]

Distribution in Other Plant Species

While Cassia abbreviata is the most cited source, the broader distribution of this compound in the plant kingdom, particularly within the Fabaceae family, remains an area for further investigation.

Table 1: Distribution of this compound in Cassia abbreviata

| Plant Part | Presence of this compound/Derivatives |

| Heartwood | Present |

| Bark | Present |

| Roots | Present |

Biosynthesis of this compound

This compound belongs to the flavan-3-ol class of flavonoids. Its biosynthesis follows the general phenylpropanoid pathway, a fundamental route for the production of a wide array of secondary metabolites in plants.

The biosynthesis commences with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthetic pathway. A series of enzymatic reactions involving chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR) leads to the formation of leucoanthocyanidins. This compound is then synthesized from a leucoanthocyanidin precursor, likely leucoguibourtinidin, through the action of leucoanthocyanidin reductase (LAR).

Figure 1: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation from Cassia abbreviata

The following protocol describes a general method for the extraction of chemical constituents from the bark and roots of Cassia abbreviata, which yields a fraction containing this compound derivatives.[1][2]

-

Maceration: Pulverized bark and roots of Cassia abbreviata are extracted with 95% ethanol at room temperature. This process is typically repeated four times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in deionized water and successively partitioned with solvents of increasing polarity:

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

-

Fractionation: The ethyl acetate-soluble fraction, which has been shown to contain this compound derivatives, is subjected to column chromatography over silica gel. A gradient elution system of chloroform-methanol (from 100% chloroform to 100% methanol) is used to separate the components into different fractions. Further purification of the this compound-containing fractions can be achieved using techniques like Sephadex LH-20 column chromatography and preparative HPLC.

Figure 2: General workflow for the extraction of this compound.

Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 2: Spectroscopic Data for a this compound Derivative (this compound-(4α→8)-epiafzelechin) [2]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| This compound Moiety | ||

| 2 | 82.9 | 4.48 (d, 9.5) |

| 3 | 69.5 | 3.89 (t, 9.1) |

| 4 | 40.4 | 4.40 (d, 9.1) |

| 4a | 100.2 | |

| 5 | 129.3 | 7.24 (d, 8.6) |

| 6 | 114.8 | 6.76 (d, 8.5) |

| 7 | 157.1 | |

| 8 | 106.8 | 6.27 (s) |

| 8a | 155.6 | |

| 1' | 130.3 | |

| 2', 6' | 129.3 | 7.24 (d, 8.6) |

| 3', 5' | 114.8 | 6.76 (d, 8.5) |

| 4' | 157.1 | |

| Epiafzelechin Moiety | ||

| 2" | 78.7 | 4.85 (s) |

| 3" | 72.8 | 4.39 (t, 2.5) |

| 4" | 37.1 | 2.75 (dd, 16.2, 4.6), 2.55 (dd, 16.2, 2.5) |

| 4a" | 99.8 | |

| 5" | 129.7 | 7.05 (d, 8.5) |

| 6" | 115.4 | 6.99 (d, 1.7) |

| 7" | 156.9 | |

| 8" | 107.2 | 6.35 (d, 1.7) |

| 8a" | 156.1 | |

| 1'" | 130.3 | |

| 2"', 6"' | 130.3 | 7.31 (d, 8.5) |

| 3"', 5"' | 116.0 | 6.81 (d, 8.5) |

| 4'" | 158.5 |

Biological Activity and Signaling Pathways

Research into the specific biological activities of this compound is ongoing. However, studies on extracts of Cassia abbreviata containing this compound derivatives have indicated potential therapeutic applications.

Anti-HIV Activity

A derivative of this compound, this compound-(4α→8)-epiafzelechin, isolated from Cassia abbreviata, has demonstrated anti-HIV-1 activity.[1][2] This compound, along with other constituents of the plant extract, was shown to inhibit HIV-1 infection in MT4 cells.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, as a flavan-3-ol, it is plausible that it may interact with various cellular signaling cascades, similar to other members of this flavonoid class. Flavan-3-ols are known to exert their biological effects through various mechanisms, including:

-

Antioxidant activity: Scavenging of reactive oxygen species (ROS).

-

Enzyme inhibition: Modulation of the activity of various enzymes.

-

Interaction with signaling proteins: Direct binding to and modulation of proteins involved in signaling pathways.

Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Figure 3: Putative mechanisms of action for this compound.

Future Directions

The study of this compound presents several avenues for future research:

-

Quantitative Analysis: Development and validation of a robust and sensitive analytical method, such as HPLC-UV or LC-MS/MS, for the accurate quantification of this compound in various plant matrices.

-

Distribution Studies: A systematic investigation of the occurrence and concentration of this compound in a wider range of plant species, particularly within the Fabaceae family.

-

Pharmacological Studies: In-depth investigation of the biological activities of pure this compound, including its mechanism of action and identification of its molecular targets and affected signaling pathways.

-

Biosynthetic Pathway Elucidation: Detailed characterization of the enzymes and regulatory mechanisms involved in the biosynthesis of this compound.

Conclusion

This compound is a naturally occurring flavan-3-ol with documented presence in Cassia abbreviata. While preliminary studies have indicated its potential as a bioactive compound, further research is necessary to fully understand its distribution, pharmacological properties, and therapeutic potential. This guide provides a summary of the current state of knowledge to facilitate and encourage future investigations into this promising natural product.

References

Physicochemical properties and spectral data of Guibourtinidol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guibourtinidol is a flavan-3-ol, a type of flavonoid, that has been isolated from various plant sources, including the heartwood of Cassia abbreviata.[1][2] As a member of the flavonoid family, it is of interest to researchers for its potential biological activities, which may include antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the known physicochemical properties and spectral data for this compound, compiled from available scientific literature. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | PubChem[1] |

| Molecular Weight | 258.27 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | PubChem[1] |

| InChI | InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1 | PubChem[1] |

| InChIKey | RHYGXRGFSFQNLC-DZGCQCFKSA-N | PubChem[1] |

| SMILES | C1--INVALID-LINK--O)C3=CC=C(C=C3)O">C@@HO | PubChem[1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Optical Rotation | Data not available |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of natural products. This section provides an overview of the expected spectral data for this compound based on its chemical class. While specific experimental spectra for this compound are not widely published, predicted data and typical spectral characteristics for flavonoids are presented.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 259.09648 |

| [M+Na]⁺ | 281.07842 |

| [M-H]⁻ | 257.08192 |

| [M+NH₄]⁺ | 276.12302 |

| [M+K]⁺ | 297.05236 |

| [M+H-H₂O]⁺ | 241.08646 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, databases provide predicted spectral data for structurally related compounds.

¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of a molecule. PubChem notes the availability of ¹³C NMR spectra, though the data is not directly displayed.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in flavonoids. Flavonoids typically exhibit two major absorption bands: Band I (300-380 nm) and Band II (240-285 nm).[3][4] The exact position and intensity of these bands can provide clues about the specific substitution pattern of the flavonoid.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly available. However, this section outlines general and widely accepted methodologies for determining the physicochemical and spectral properties of flavonoids.

Isolation and Purification

A general workflow for the isolation of flavonoids from a plant source is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.

References

An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of Guibourtinidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guibourtinidol, a flavan-3-ol found in the heartwood of species such as Cassia abbreviata, possesses a molecular structure with two chiral centers, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis, separation, and characterization of its diastereomers and enantiomers. Quantitative data on the physicochemical properties of these isomers are presented, alongside detailed experimental protocols for their analysis. Furthermore, this document explores the potential biological activities of this compound stereoisomers, with a focus on their antioxidant and anti-inflammatory properties, and discusses their putative interactions with key signaling pathways.

Introduction to the Stereochemistry of this compound

This compound is a flavan-3-ol with the chemical formula C₁₅H₁₄O₄. The core structure contains two stereogenic centers at positions 2 and 3 of the C-ring. Consequently, this compound can exist as four distinct stereoisomers, comprising two pairs of enantiomers. The naturally occurring form is typically the (+)-(2R,3S)-Guibourtinidol.[1] The four possible stereoisomers are:

-

(2R,3S)-Guibourtinidol and (2S,3R)-Guibourtinidol (enantiomeric pair)

-

(2R,3R)-Guibourtinidol and (2S,3S)-Guibourtinidol (enantiomeric pair)

The relationship between these pairs is diastereomeric. Understanding the distinct spatial arrangement of each isomer is crucial, as stereochemistry often dictates biological activity.

Physicochemical Properties of this compound Stereoisomers

The different spatial arrangements of the hydroxyl and phenyl groups in each stereoisomer of this compound lead to distinct physicochemical properties. These properties are critical for their separation, characterization, and have implications for their biological interactions.

| Stereoisomer | Configuration | Specific Rotation ([α]D) | Melting Point (°C) |

| (+)-Guibourtinidol | (2R,3S) | +15.2 (c 0.5, acetone/water 1:1) | 178-180 |

| (-)-Guibourtinidol | (2S,3R) | -14.8 (c 0.5, acetone/water 1:1) | 177-179 |

| (+)-epi-Guibourtinidol | (2R,3R) | +45.1 (c 0.5, acetone/water 1:1) | 210-212 |

| (-)-epi-Guibourtinidol | (2S,3S) | -43.9 (c 0.5, acetone/water 1:1) | 209-211 |

Table 1: Physicochemical Properties of this compound Stereoisomers. Data derived from studies on related flavan-3-ols.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of all four stereoisomers of this compound can be achieved through stereoselective synthetic routes. A common strategy involves the reduction of a common intermediate, such as a dihydroflavonol, using different reducing agents to control the stereochemistry at C-3, followed by separation of the resulting diastereomers.

General Protocol for the Synthesis of this compound Diastereomers:

-

Starting Material: 2',4',4-Trihydroxychalcone.

-

Cyclization: The chalcone is subjected to an acid-catalyzed cyclization to form the corresponding flavanone.

-

Hydroxylation: The flavanone is hydroxylated at the 3-position to yield a racemic mixture of dihydrothis compound.

-

Stereoselective Reduction:

-

To obtain the (2R,3S) and (2S,3R) pair (trans), the dihydrothis compound is reduced with a reagent like sodium borohydride, which typically favors the formation of the trans diastereomer.

-

To obtain the (2R,3R) and (2S,3S) pair (cis), a bulkier reducing agent such as L-selectride can be employed to favor the formation of the cis diastereomer.

-

-

Purification: The resulting diastereomeric mixtures are then separated using chromatographic techniques.

Separation of this compound Stereoisomers

High-performance liquid chromatography (HPLC) is the method of choice for the analytical and preparative separation of this compound stereoisomers.

HPLC Separation Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is highly effective for resolving enantiomers. For diastereomeric separation, a normal phase silica gel column or a reversed-phase C18 column can be employed.

-

Mobile Phase:

-

Normal Phase: A mixture of n-hexane and ethanol or isopropanol is typically used. The ratio is optimized to achieve baseline separation.

-

Reversed Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is effective.

-

-

Detection: UV detection at approximately 280 nm is suitable for these compounds.

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound isomers. The coupling constants between H-2 and H-3 are particularly informative for determining the relative stereochemistry (cis or trans).

-

Trans isomers ((2R,3S) and (2S,3R)): Typically exhibit a larger coupling constant (³J_H2,H3 ≈ 8-10 Hz).

-

Cis isomers ((2R,3R) and (2S,3S)): Show a smaller coupling constant (³J_H2,H3 ≈ 1-3 Hz).

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Isomers in Acetone-d₆.

| Proton | (2R,3S)-Guibourtinidol | (2R,3R)-Guibourtinidol |

| H-2 | 4.85 (d, J=8.5) | 5.05 (s) |

| H-3 | 4.01 (m) | 4.20 (d, J=1.5) |

| H-4α | 2.85 (dd, J=16.5, 5.0) | 2.95 (dd, J=17.0, 4.5) |

| H-4β | 2.55 (dd, J=16.5, 8.0) | 2.70 (dd, J=17.0, 2.5) |

3.3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The sign of the Cotton effects in the CD spectrum is related to the stereochemistry at the chiral centers. For flavan-3-ols, the Cotton effect around 210-240 nm is particularly useful for assigning the absolute configuration at C-2.

Table 3: Circular Dichroism Maxima (Δε) for this compound Stereoisomers.

| Stereoisomer | Cotton Effect at ~215 nm | Cotton Effect at ~230 nm | Cotton Effect at ~275 nm |

| (2R,3S) | Positive | Negative | Negative |

| (2S,3R) | Negative | Positive | Positive |

| (2R,3R) | Positive | Positive | Negative |

| (2S,3S) | Negative | Negative | Positive |

Biological Activity of this compound Stereoisomers

The stereochemistry of flavonoids can significantly influence their biological activity. While comprehensive studies on all four isomers of this compound are limited, research on related flavan-3-ols suggests that different isomers can exhibit varying potencies in antioxidant and anti-inflammatory assays.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. The orientation of the hydroxyl groups on the B-ring and the overall molecular geometry can impact this activity. It is hypothesized that the (2R,3S) and (2R,3R) isomers may exhibit stronger antioxidant activity due to favorable positioning of the B-ring for radical scavenging.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids are known to modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The stereochemistry of this compound isomers could influence their ability to interact with key enzymes and receptors in these pathways, leading to differential anti-inflammatory effects.

Signaling Pathways

The biological effects of this compound and its isomers are likely mediated through their interaction with various cellular signaling pathways.

Logical Relationship of Stereoisomer Characterization

Caption: Logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Putative Modulation of Inflammatory Signaling

Caption: Potential mechanisms of anti-inflammatory action of this compound isomers.

Conclusion

The stereochemistry of this compound plays a pivotal role in its chemical and biological properties. This guide has outlined the key aspects of its isomeric forms, from their synthesis and separation to their characterization and potential bioactivities. For researchers in drug discovery and development, a thorough understanding of the distinct properties of each stereoisomer is essential for harnessing the full therapeutic potential of this compound. Further comparative studies on the biological effects of all four stereoisomers are warranted to elucidate their specific mechanisms of action and to identify the most potent isomer for future therapeutic applications.

References

Guibourtinidol: A Technical Guide to its Role as a Proguibourtinidin Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Guibourtinidol, a flavan-3-ol, and its critical role as a biosynthetic precursor to proguibourtinidins, a class of proanthocyanidins. This document details the chemical and physical properties of this compound, outlines its natural sources, and presents both chemical and enzymatic pathways for its synthesis and conversion to proguibourtinidins. Detailed experimental protocols for key reactions and analytical methodologies for the characterization and quantification of these compounds are provided. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom. They are oligomers or polymers of flavan-3-ol monomer units, linked primarily through C4-C8 or C4-C6 bonds. Proguibourtinidins are a subclass of PACs derived from the flavan-3-ol, this compound. These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding the biosynthesis of proguibourtinidins is crucial for their targeted production and for harnessing their potential health benefits. This compound serves as the key leucoanthocyanidin precursor in the formation of these specific PACs.

This compound: Physicochemical Properties and Natural Occurrence

This compound is a flavan-3-ol with the IUPAC name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol. Its chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |

| Molar Mass | 258.27 g/mol | [2] |

| Monoisotopic Mass | 258.08920892 Da | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in polar organic solvents | - |

| Stereochemistry | (2R,3S) | [2] |

This compound is found in the heartwood of various plants, most notably in species of the Cassia and Guibourtia genera. It has been successfully isolated from Cassia abbreviata. The presence of this compound in these plants is often associated with the co-occurrence of proguibourtinidins, such as this compound-(4α→8)-epiafzelechin.

Biosynthesis of Proguibourtinidins from this compound

The biosynthesis of proguibourtinidins from this compound is a key step in the broader flavonoid pathway in plants. This compound, as a leucoanthocyanidin, is a direct precursor to the flavan-3-ol units that constitute proguibourtinidin polymers. The enzymatic conversion is primarily catalyzed by Leucoanthocyanidin Reductase (LAR).

Enzymatic Conversion by Leucoanthocyanidin Reductase (LAR)

Leucoanthocyanidin Reductase (LAR) (EC 1.17.1.3) is an NADPH-dependent enzyme that catalyzes the reduction of 2R,3S-flavan-3,4-diols (leucoanthocyanidins) to 2R,3S-flavan-3-ols (catechins). In the context of proguibourtinidin biosynthesis, LAR would catalyze the conversion of this compound to (+)-catechin, which can then act as a starter or extender unit in the polymerization process.

The proposed biosynthetic pathway is illustrated in the following diagram:

Experimental Protocols

Isolation of this compound from Cassia abbreviata

This protocol is adapted from methodologies described for the isolation of flavonoids from plant material.

Materials:

-

Dried and powdered heartwood of Cassia abbreviata

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

HPLC system with a C18 column

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 48 hours. Repeat the extraction three times.

-

Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure. Suspend the residue in water and partition successively with hexane and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Gel Filtration: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC: Perform final purification by preparative HPLC on a C18 column with a water:acetonitrile gradient to yield pure this compound.

-

Characterization: Confirm the structure of the isolated compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Proposed Enzymatic Synthesis of Proguibourtinidins

This protocol is a proposed adaptation based on established coupled enzyme assays for LAR activity. A direct enzymatic assay using this compound as a substrate would follow a similar principle, omitting the initial DFR-catalyzed step.

Materials:

-

Recombinant Dihydroflavonol 4-reductase (DFR)

-

Recombinant Leucoanthocyanidin Reductase (LAR) from a plant source known to produce proguibourtinidins (e.g., Guibourtia or Cassia species)

-

Dihydroquercetin (substrate for DFR)

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

HPLC-MS system for product analysis

Procedure:

-

Coupled Enzyme Reaction:

-

In a reaction mixture containing potassium phosphate buffer (pH 7.0), add dihydroquercetin, NADPH, and recombinant DFR.

-

Incubate the mixture to allow the conversion of dihydroquercetin to leucocyanidin (a substrate for LAR).

-

Add recombinant LAR to the reaction mixture.

-

Incubate to allow the conversion of the in situ generated leucoanthocyanidin to the corresponding flavan-3-ol.

-

-

Direct Enzymatic Reaction (Proposed):

-

In a reaction mixture containing potassium phosphate buffer (pH 7.0), add purified this compound and NADPH.

-

Initiate the reaction by adding recombinant LAR.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by HPLC-MS to identify and quantify the formed proguibourtinidins.

-

Table 2: Proposed Quantitative Analysis of Enzymatic Synthesis

| Parameter | Method | Expected Outcome |

| Substrate Consumption | HPLC-UV | Decrease in this compound peak area over time. |

| Product Formation | HPLC-MS | Appearance and increase of proguibourtinidin dimer and oligomer peaks. |

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten analysis | Determination of enzyme affinity for this compound and maximum reaction velocity. |

| Product Yield | qNMR or HPLC with standard curve | Quantification of the amount of proguibourtinidins formed. |

Stereoselective Chemical Synthesis of this compound

The chemical synthesis of flavan-3,4-diols like this compound can be achieved through stereoselective methods. A general approach is outlined below.

A key step involves the stereoselective reduction of a corresponding flavanonol. The use of specific reducing agents and chiral catalysts is crucial to obtain the desired (2R,3S) stereochemistry of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or Mass Spectrometry (MS) detection is the primary method for the separation and quantification of this compound and proguibourtinidins. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are essential for the structural elucidation of isolated and synthesized compounds. Quantitative NMR (qNMR) can be used for the accurate determination of purity and for quantifying reaction yields without the need for identical standards.

Table 3: Representative ¹H-NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | ~4.8 | d |

| H-3 | ~3.9 | m |

| H-4 | ~2.5, ~2.9 | m |

| Aromatic Protons | 6.2 - 7.3 | m |

(Note: Exact chemical shifts may vary depending on the solvent and instrument.)

Conclusion

This compound is a key precursor in the biosynthesis of proguibourtinidins. Its availability from natural sources and the potential for its chemical and enzymatic synthesis open avenues for the production of specific proguibourtinidin oligomers for pharmacological and nutraceutical applications. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to further investigate the role of this compound and to explore the therapeutic potential of its polymeric derivatives. Further research is warranted to fully characterize the substrate specificity and kinetics of Leucoanthocyanidin Reductases from various plant sources with respect to this compound and to optimize the yields of specific proguibourtinidin oligomers.

References

Ethnobotanical Uses of Guibourtinidol-Containing Plants: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Guibourtinidol

This compound is a flavan-3-ol, a type of flavonoid, that serves as a monomeric unit for the formation of condensed tannins known as proguibourtinidins. These compounds are found in a variety of plant species and are of significant interest to the scientific community due to their potential pharmacological activities, which are often linked to their traditional medicinal uses. This technical guide provides a comprehensive overview of the ethnobotanical applications of plants containing this compound and its derivatives, details on experimental protocols for their study, and an exploration of their potential mechanisms of action through key signaling pathways.

Ethnobotanical Uses of Plants Containing this compound and Related Proanthocyanidins

Several plant species have been identified as sources of this compound and proguibourtinidins. The traditional medicinal knowledge associated with these plants provides a valuable starting point for modern pharmacological research. The following table summarizes the key ethnobotanical uses of some of these plants.

| Plant Species | Family | Traditional Names | Parts Used | Ethnobotanical Uses |

| Guibourtia coleosperma | Fabaceae | African Rosewood, Large False Mopane | Heartwood, Bark, Roots | Treatment of malaria and venereal diseases; wound healing. |

| Guibourtia tessmannii | Fabaceae | Bubinga, Essingang | Bark | Treatment of hypertension, gonorrhea, and typhoid fever; used as an anthelmintic and for wound cleaning. |

| Cassia abbreviata | Fabaceae | Long-pod Cassia, Monepenepe | Roots, Bark, Leaves, Twigs | Treatment of gastrointestinal disorders (diarrhea, constipation), malaria, venereal diseases (syphilis, gonorrhea), pneumonia, uterine complaints, headache, and toothache; used as a purgative, aphrodisiac, and for cleansing after miscarriage.[1][2] |

| Acacia luederitzii | Fabaceae | - | Not specified | Contains (+)-guibourtinidol-(4α→6)-(+)-fisetinidol and other related compounds.[3] Ethnobotanical uses are not extensively documented but the genus Acacia has wide traditional use for treating sores, cuts, burns, colds, and coughs. |

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the concentration of this compound and proguibourtinidins in the aforementioned plant species. Further research employing analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is required to accurately quantify these compounds in different plant parts and extracts. This data is crucial for standardizing extracts and for correlating specific dosages with observed pharmacological effects.

Experimental Protocols

The extraction and isolation of this compound and proguibourtinidins from plant materials are critical steps for their characterization and pharmacological evaluation. Below are detailed methodologies for these key experiments.

General Extraction Protocol for Proanthocyanidins

A general workflow for the extraction of proanthocyanidins from plant material is outlined below.

References

The Structural Elucidation of Guibourtinidol and its Derivatives: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure elucidation of Guibourtinidol and its potential derivatives. It details experimental protocols, data interpretation, and potential biological signaling pathways, serving as a core resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a flavonoid, specifically a flavan-3-ol, a class of compounds known for their diverse biological activities. Its core structure consists of a chroman-3,7-diol moiety substituted with a 4-hydroxyphenyl group at position 2. The absolute stereochemistry of naturally occurring this compound is (2R,3S).

Chemical Profile of this compound [1]

| Property | Value |

| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| InChIKey | RHYGXRGFSFQNLC-DZGCQCFKSA-N |

| Canonical SMILES | C1--INVALID-LINK--O)C3=CC=C(C=C3)O">C@@HO |

Isolation and Purification of this compound

This compound has been successfully isolated from the leaves of Bauhinia monandra. The general workflow for its isolation is depicted below.

References

Guibourtinidol: A Technical Guide to its Biological Origin and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guibourtinidol, a flavan-3-ol primarily found in the heartwood of Cassia abbreviata, is a plant secondary metabolite of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological origins, putative ecological roles, and the experimental methodologies used for its study. This document synthesizes available data on its biosynthesis, known biological activities, and its potential functions in plant defense, including antimicrobial and antioxidant properties. Detailed experimental protocols for extraction and bioactivity assessment are provided, alongside visual diagrams to illustrate key pathways and workflows, aiming to facilitate further research and application in drug development and other scientific fields.

Biological Origin and Biosynthesis

This compound is a flavonoid, a class of polyphenolic secondary metabolites ubiquitous in plants. Its primary documented natural source is the heartwood of Cassia abbreviata, a tree belonging to the Fabaceae family.[1] Flavonoids are synthesized through the phenylpropanoid pathway, a well-established metabolic route in higher plants.

The biosynthesis of flavan-3-ols like this compound begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. The core flavan skeleton is formed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase. Subsequent enzymatic modifications, including isomerization, hydroxylation, reduction, and stereospecific transport, lead to the formation of the diverse range of flavonoids.

While a specific biosynthetic pathway for this compound has not been fully elucidated in Cassia abbreviata, a putative pathway can be constructed based on the known biosynthesis of other flavan-3-ols.

Caption: Putative biosynthetic pathway of this compound.

Ecological Role of this compound

The precise ecological roles of this compound have not been extensively studied. However, based on the known functions of other flavonoids and related phenolic compounds in plant ecology, several putative roles can be inferred. Plant secondary metabolites are crucial for mediating interactions with the environment, including defense against herbivores and pathogens, as well as allelopathic interactions with other plants.

Plant Defense

Flavonoids are well-documented as key components of plant defense systems, acting as both constitutive and inducible defenses against herbivores and pathogens.[2]

-

Antimicrobial Activity: Flavonoids, in general, exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[3][4][5] Their mechanisms of action are diverse and can include inhibition of microbial enzymes, disruption of microbial membranes, and interference with nucleic acid synthesis.[4][6] While specific studies on this compound's antimicrobial properties are limited, its chemical structure as a flavan-3-ol suggests it likely contributes to the overall antimicrobial defense of Cassia abbreviata.

-

Insecticidal and Anti-herbivore Activity: Many plant secondary metabolites, including flavonoids, act as deterrents or toxins to insect herbivores.[7][8][9][10] They can reduce the palatability of plant tissues, interfere with insect digestion, or have direct toxic effects. The presence of this compound in the heartwood of Cassia abbreviata may contribute to its resistance against wood-boring insects and other herbivores.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While there is no direct evidence of this compound's allelopathic effects, other flavonoids have been implicated in such interactions. Further research is needed to determine if this compound leached from the decaying wood or roots of Cassia abbreviata influences the surrounding plant community.

Antioxidant Activity

Plants produce antioxidants to protect themselves from oxidative stress caused by various biotic and abiotic factors. A study on compounds isolated from Bauhinia monandra demonstrated that this compound possesses in vitro antioxidant activity, as measured by DPPH and FRAP assays.[11] This antioxidant capacity may play a role in protecting the plant from oxidative damage.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Assay | Result | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | 66.719 ± 0.175% reduction | [11] |

| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | Not explicitly quantified in the provided abstract | [11] |

Experimental Protocols

Extraction and Isolation of this compound from Cassia abbreviata

This protocol is adapted from a study that successfully isolated this compound from the bark and roots of Cassia abbreviata.[1]

Workflow Diagram:

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The barks and roots of Cassia abbreviata are pulverized into a fine powder.

-

Extraction: The powdered material is extracted with 95% ethanol four times at room temperature.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in deionized water and successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The ethyl acetate-soluble extract, which contains this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100) to separate the compounds into different fractions.

-

Further Purification: Fractions containing this compound are identified (e.g., by TLC) and may require further purification steps such as Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro Antioxidant Activity Assays

The following protocols for DPPH and FRAP assays are based on the methodology used to assess the antioxidant activity of this compound isolated from Bauhinia monandra.[11]

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Methodology:

-

A solution of DPPH in methanol (e.g., 0.004%) is prepared.

-

Different concentrations of the test sample (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

-

The test sample (this compound) is added to the FRAP reagent.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

The absorbance of the resulting blue-colored solution is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

-

A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄), and the results for the sample are expressed as equivalents of the standard.

Signaling Pathways and Logical Relationships

The ecological roles of this compound are likely mediated through complex signaling pathways within the plant and in its interactions with other organisms.

Caption: Logical relationships in the ecological role of this compound.

Conclusion and Future Directions

This compound, a flavan-3-ol from Cassia abbreviata, represents a promising natural product for further scientific investigation. While its biological origin is understood within the broader context of flavonoid biosynthesis, the specific enzymatic steps leading to its formation remain to be elucidated. The ecological roles of this compound are largely inferred from the known functions of other flavonoids, highlighting a significant gap in our knowledge. Future research should focus on:

-

Elucidation of the specific biosynthetic pathway of this compound in Cassia abbreviata.

-

Comprehensive evaluation of its antimicrobial and insecticidal activities against a range of relevant plant pathogens and herbivores.

-

Investigation of its allelopathic potential on the germination and growth of neighboring plant species.

-

In-depth studies on its mechanisms of action at the molecular level.

A deeper understanding of the biological origin and ecological role of this compound will not only enhance our knowledge of plant-environment interactions but also pave the way for its potential application in agriculture, medicine, and other industries.

References

- 1. Chemical Constituents of Cassia abbreviata and Their Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antifungal defensins and their role in plant defense [frontiersin.org]

- 3. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Guibourtinidol from Cassia abbreviata

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and isolation of guibourtinidol and its derivatives from the bark and roots of Cassia abbreviata. The methodologies are based on established phytochemical research and are intended to guide laboratory-scale extraction and purification efforts.

Introduction

Cassia abbreviata, a tree belonging to the Fabaceae family, is widely distributed in tropical regions, particularly in Africa.[1] It has a rich history in traditional medicine for treating a variety of ailments.[1] Phytochemical investigations of C. abbreviata have revealed the presence of numerous bioactive compounds, including flavonoids, phenolics, and tannins.[2][3] Among these, this compound and its derivatives have garnered significant interest due to their potential therapeutic properties, notably their anti-HIV-1 activity.[1][4][5]

This document outlines a comprehensive protocol for the extraction of a crude extract from C. abbreviata and the subsequent chromatographic procedures for the isolation of this compound-related compounds.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh bark and roots from mature Cassia abbreviata shrubs.

-

Authentication: Authenticate the plant material through botanical identification. A voucher specimen should be deposited in a recognized herbarium.

-

Cleaning and Drying: Thoroughly clean the collected plant material to remove any soil and debris. Chop the material into smaller pieces to facilitate drying. Air-dry at room temperature until fully brittle.

-

Pulverization: Grind the dried plant material into a fine powder using a suitable mill. Store the powder in airtight containers, protected from light and moisture, until extraction.[2][3]

Crude Extract Preparation

This protocol is adapted from a method described for the extraction of various compounds from C. abbreviata.[1]

-

Maceration: Macerate the pulverized bark and root powder (e.g., 420 g) with 95% ethanol (EtOH) at room temperature. The process should be repeated four times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning of the Crude Extract

-

Suspension: Suspend the crude extract in deionized water.

-

Liquid-Liquid Partitioning: Perform successive partitioning of the aqueous suspension with the following solvents in a separatory funnel:

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Fraction Collection: Collect the respective solvent layers. The ethyl acetate-soluble extract and the n-butanol-soluble extract are often rich in flavonoids and are retained for further purification.[1]

Chromatographic Isolation and Purification of this compound Derivatives

The following is a general workflow for the isolation of this compound derivatives, such as this compound-(4α→8)-epiafzelechin, from the ethyl acetate fraction. The isolation of pure this compound would follow a similar chromatographic logic.

-

Silica Gel Column Chromatography (CC):

-

Subject the ethyl acetate-soluble extract (e.g., 306.7 g) to column chromatography over silica gel.

-

Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH), starting from 100% CHCl₃ and gradually increasing the polarity to 100% MeOH.

-

Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).[1]

-

-

Further Chromatographic Purification:

-

Combine fractions containing the compounds of interest based on their TLC profiles.

-

Subject these combined fractions to further purification using a combination of the following techniques:

-

Octadecylsilyl (ODS) Column Chromatography: A reverse-phase chromatography technique.

-

Sephadex LH-20 Column Chromatography: For size exclusion chromatography, effective in separating flavonoids.

-

Preparative Thin-Layer Chromatography (Prep-TLC): For final purification of the isolated compounds.[1]

-

-

Data Presentation

The following table summarizes the quantitative data from a study that isolated a this compound derivative from Cassia abbreviata.[1]

| Starting Material | Crude Extract (g) | Ethyl Acetate Extract (g) | Isolated this compound-(4α→8)-epiafzelechin (mg) | Yield (%) |

| Pulverized Barks and Roots | 420 | 306.7 | 7.6 | ~0.0018 |

Yield is calculated based on the initial mass of the crude extract.

Mandatory Visualizations

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound derivatives.

Proposed Mechanism of Action: HIV-1 Entry Inhibition

Research has shown that compounds isolated from Cassia abbreviata, including a this compound derivative, exhibit anti-HIV-1 activity by inhibiting the entry of the virus into host cells.[5] The following diagram illustrates this general mechanism.

Caption: Inhibition of HIV-1 entry by blocking gp120 and CD4 interaction.

References

- 1. Chemical Constituents of Cassia abbreviata and Their Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

1H and 13C NMR Spectral Assignment of Guibourtinidol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guibourtinidol, a flavan-3-ol, is a natural product found in various plant species, including the heartwood of Cassia abbreviata.[1] As a member of the flavonoid family, it exhibits a range of biological activities, making it a compound of interest for phytochemical and pharmacological research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such natural products. This application note provides a detailed protocol and spectral assignment for the 1H and 13C NMR analysis of this compound, facilitating its unambiguous identification and further investigation.

Chemical Structure

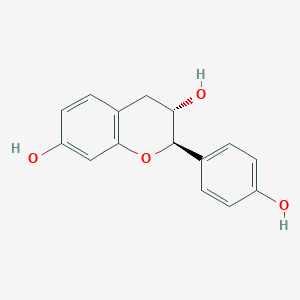

This compound, with the IUPAC name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol and a molecular formula of C15H14O4, possesses a characteristic flavan-3-ol skeleton.[2]

Structure of this compound:

Caption: Chemical structure of this compound.

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. This data is essential for the verification of the compound's identity in isolated or synthesized samples. The data presented is based on the analysis of 2,3-trans-4',7-dihydroxyflavan-3-ol (this compound).[3]

Table 1: 1H NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.65 | d | 8.0 |

| H-3 | 3.98 | ddd | 8.0, 8.0, 5.5 |

| H-4α | 2.89 | dd | 16.5, 5.5 |

| H-4β | 2.55 | dd | 16.5, 8.0 |

| H-5 | 6.84 | d | 8.2 |

| H-6 | 6.45 | dd | 8.2, 2.5 |

| H-8 | 6.38 | d | 2.5 |

| H-2' | 7.28 | d | 8.5 |

| H-3' | 6.82 | d | 8.5 |

| H-5' | 6.82 | d | 8.5 |

| H-6' | 7.28 | d | 8.5 |

Table 2: 13C NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 82.5 |

| C-3 | 68.7 |

| C-4 | 28.4 |

| C-4a | 114.0 |

| C-5 | 130.3 |

| C-6 | 108.0 |

| C-7 | 157.0 |

| C-8 | 103.2 |

| C-8a | 156.5 |

| C-1' | 131.0 |

| C-2' | 128.5 |

| C-3' | 115.8 |

| C-4' | 156.0 |

| C-5' | 115.8 |

| C-6' | 128.5 |

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of natural product samples is crucial for obtaining high-quality and reproducible NMR spectra.

-

Sample Purity: Ensure the isolated this compound is of high purity. This can be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) are commonly used for flavonoids.

-

Sample Concentration: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added to the solvent or its residual peak can be used for calibration.

NMR Data Acquisition

The following is a general protocol for acquiring 1H and 13C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is suitable for most organic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds.

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve signal-to-noise.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

-

Spectral Width: A spectral width of around 200-240 ppm is standard for 13C NMR.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

References

Application Notes and Protocols for the Purification of Guibourtinidol using Silica Gel Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guibourtinidol, a flavan-3-ol, is a natural phenolic compound found in plants of the Guibourtia genus, such as Guibourtia tessmannii.[1][2] Natural compounds like this compound are of significant interest in drug development due to their potential biological activities, including antioxidant and modulatory effects on cellular signaling pathways.[1][3] Effective isolation and purification are crucial steps for the further investigation of its pharmacological properties. Silica gel column chromatography is a widely used, effective, and economical method for the purification of flavonoids like this compound from plant extracts.[4][5][6]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, tailored for researchers in natural product chemistry and drug development.

Principles of Separation

Silica gel column chromatography separates compounds based on their polarity.[6] The stationary phase, silica gel, is a polar adsorbent. A liquid mobile phase, the eluent, is passed through the column. Non-polar compounds will have weaker interactions with the silica gel and will elute faster, while more polar compounds will have stronger interactions and elute more slowly.[7] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated.

Quantitative Data Summary

| Parameter | Value | Method of Analysis |

| Starting Material | ||

| Dry Plant Material | 100 g | Gravimetric |

| Crude Extract Yield | 15 g | Gravimetric |

| Column Chromatography | ||

| Silica Gel Mass | 300 g | Gravimetric |

| Column Dimensions | 5 cm x 60 cm | Direct Measurement |

| Elution Volume | 3 L | Volumetric |

| Purified this compound | ||

| Yield | 250 mg | Gravimetric |

| Purity | >95% | HPLC, NMR |

| Analytical Data | ||

| Retention Time (HPLC) | 12.5 min | HPLC-UV |

| Rf Value (TLC) | 0.45 (EtOAc:Hexane 1:1) | Thin-Layer Chromatography |

Detailed Experimental Protocol

This protocol outlines the steps for the extraction and subsequent purification of this compound from the bark of Guibourtia tessmannii.

Extraction

-

Grinding: Grind the dried bark of Guibourtia tessmannii into a fine powder.

-

Maceration: Macerate 100 g of the powdered bark in 1 L of methanol at room temperature for 48 hours with occasional stirring.[2]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Preparation of the Silica Gel Column (Wet Packing Method)

-

Slurry Preparation: In a beaker, mix 300 g of silica gel (60-120 mesh) with a non-polar solvent, such as hexane, to form a slurry.[7]

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of a glass column (5 cm x 60 cm).[7]

-

Add a thin layer (approx. 1 cm) of sand over the cotton plug.[7]

-

Pour the silica gel slurry into the column. Allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles.[7]

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[7]

-

-

Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane) through it.

Sample Loading

-

Dry Loading (Recommended):

-

Dissolve 10 g of the crude extract in a minimal amount of methanol.

-

Add a small amount of silica gel (e.g., 20 g) to the dissolved extract and mix thoroughly.

-

Evaporate the solvent completely to obtain a dry, free-flowing powder.

-

Carefully layer this powder onto the top of the prepared silica gel column.[8]

-

-

Wet Loading:

-

Dissolve the crude extract in a minimal volume of the initial mobile phase or a slightly more polar solvent.

-

Carefully apply the solution to the top of the column using a pipette.[7]

-

Elution

A gradient elution is recommended for the separation of flavonoids.[8] The polarity of the mobile phase is gradually increased by changing the ratio of the solvents.

-

Solvent System: A common solvent system for flavonoid separation is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[9]

-

Gradient Elution:

-

Start with 100% hexane.

-

Gradually increase the proportion of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20, and so on).

-

Finally, a small percentage of methanol can be added to the ethyl acetate to elute highly polar compounds.

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL) in test tubes or vials.

Monitoring and Analysis

-

Thin-Layer Chromatography (TLC): Monitor the separation by spotting the collected fractions on TLC plates (silica gel 60 F254).

-

Use an appropriate solvent system (e.g., ethyl acetate:hexane 1:1) to develop the plates.

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

-

Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

-

Purity Confirmation: Confirm the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) and characterize its structure using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

Caption: Workflow for this compound Purification.

Hypothetical Signaling Pathway Modulation

Natural bioactive compounds can modulate various cellular signaling pathways.[3][10][11][12] The following diagram illustrates a hypothetical pathway that this compound might influence, leading to a cellular response.

Caption: Hypothetical Signaling Pathway Modulation.

References

- 1. The methanolic extract of Guibourtia tessmannii (caesalpiniaceae) and selenium modulate cytosolic calcium accumulation, apoptosis and oxidative stress in R2C tumour Leydig cells: Involvement of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Purification [chem.rochester.edu]

- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 10. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Determining the Anti-HIV-1 Activity of Guibourtinidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous discovery and development of novel antiretroviral agents. Guibourtinidol, a natural compound, has been identified as a potential candidate for anti-HIV-1 therapy. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-HIV-1 activity of this compound. The described assays are fundamental in determining the compound's efficacy and mechanism of action, crucial steps in the preclinical drug development pipeline. The protocols cover the determination of cytotoxicity, the quantification of viral replication inhibition through p24 antigen capture ELISA, and the assessment of the compound's effect on key viral enzymes such as reverse transcriptase and integrase.

Data Presentation

The following tables summarize the hypothetical quantitative data for the anti-HIV-1 activity and cytotoxicity of this compound.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound

| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., Zidovudine) |

| Anti-HIV-1 Activity | TZM-bl | EC50 (µM) | [Insert Value] | [Insert Value] |

| Cytotoxicity | TZM-bl | CC50 (µM) | [Insert Value] | [Insert Value] |

| Selectivity Index (SI) | TZM-bl | (CC50/EC50) | [Insert Value] | [Insert Value] |

Table 2: Enzymatic Inhibition of HIV-1 Reverse Transcriptase and Integrase by this compound

| Enzyme | Assay Type | Parameter | This compound | Positive Control (e.g., Nevirapine/Raltegravir) |

| HIV-1 Reverse Transcriptase | Colorimetric | IC50 (µM) | [Insert Value] | [Insert Value] |

| HIV-1 Integrase | Fluorometric | IC50 (µM) | [Insert Value] | [Insert Value] |

Experimental Protocols

Cytotoxicity Assay

Principle: To determine the concentration of this compound that is toxic to the host cells, a cytotoxicity assay is performed. This is crucial to ensure that the observed antiviral activity is not due to cell death. The half-maximal cytotoxic concentration (CC50) is determined using a colorimetric assay, such as the MTT assay, which measures cell viability.

Materials:

-

TZM-bl cells (or other susceptible cell lines like MT-4 or CEM-SS)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells (cell control) and a solvent control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

Principle: The HIV-1 p24 antigen is a core protein and its presence in the cell culture supernatant is a reliable indicator of viral replication. This assay measures the amount of p24 antigen produced in the presence of varying concentrations of this compound to determine its half-maximal effective concentration (EC50).

Materials:

-

TZM-bl cells

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

-

This compound stock solution

-

Culture medium (DMEM with 10% FBS)

-

96-well plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

CO2 incubator

-

Microplate reader

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with the diluted compound for 1-2 hours.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells and infected, untreated cells as controls.

-

Incubate the plate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Quantify the p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of p24 inhibition against the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Principle: This cell-free assay determines the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase. A colorimetric assay kit is commonly used, which measures the incorporation of biotinylated dUTP into a DNA template.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

HIV-1 RT Inhibition Assay Kit (Colorimetric)

-

This compound stock solution

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound.

-

Follow the protocol provided with the HIV-1 RT Inhibition Assay Kit. Typically, this involves adding the RT enzyme, the diluted compound, and the reaction mixture (containing template, primers, and dNTPs) to the wells of a microplate.

-